molecular formula C18H14ClNO3 B3055105 2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione CAS No. 6305-25-5

2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione

Cat. No. B3055105
CAS RN: 6305-25-5
M. Wt: 327.8 g/mol
InChI Key: VEDXZWCOPQITOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a Kabachnik–Fields reaction in the presence of an ionic liquid under ultrasound irradiation. This method allows for the incorporation of quinoline or quinolone and coumarylthiazole or 5-phenylthiazol-2-amine moieties into the final product. The reaction proceeds efficiently, yielding the desired compound in good yield with a straightforward workup .


Molecular Structure Analysis

The linear formula for this compound is C18H14ClNO3 . It consists of a chlorinated naphthoquinone core with an ethoxyanilino substituent. The molecular weight is approximately 327.77 g/mol . The structure can be visualized as a fused ring system with the chlorine and ethoxyanilino groups attached .


Physical And Chemical Properties Analysis

  • Spectral Data : NMR and other spectroscopic methods confirm its structure

properties

IUPAC Name

2-chloro-3-(4-ethoxyanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-12-9-7-11(8-10-12)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-10,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDXZWCOPQITOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285224
Record name ZINC00081584
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-ethoxyanilino)-1,4-dihydronaphthalene-1,4-dione

CAS RN

6305-25-5
Record name NSC41103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ZINC00081584
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-(4-ETHOXYANILINO)-1,4-NAPHTHOQUINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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